A-443654

Description

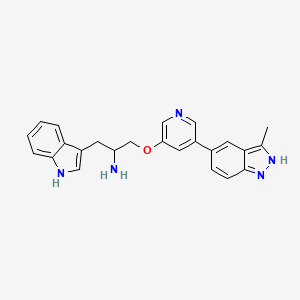

The exact mass of the compound (R)-1-(1H-Indol-3-yl)-3-((5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl)oxy)propan-2-amine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Indazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality A-443654 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about A-443654 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1H-indol-3-yl)-3-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxypropan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O/c1-15-22-10-16(6-7-24(22)29-28-15)17-9-20(13-26-11-17)30-14-19(25)8-18-12-27-23-5-3-2-4-21(18)23/h2-7,9-13,19,27H,8,14,25H2,1H3,(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTBGJGMTBHQTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OCC(CC4=CNC5=CC=CC=C54)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A-443654: A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-443654 (B1683964) is a potent and selective, ATP-competitive inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B). This small molecule, derived from indazole-pyridine compounds, effectively targets all three isoforms of Akt (Akt1, Akt2, and Akt3), playing a crucial role in the regulation of diverse cellular processes including cell survival, proliferation, and metabolism.[1][2] Its mechanism of action, however, presents a nuanced picture characterized by both the direct inhibition of Akt's kinase activity and a paradoxical induction of Akt phosphorylation. This document provides an in-depth exploration of the molecular mechanisms underpinning A-443654's effects, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Core Mechanism of Action: Pan-Akt Inhibition

A-443654 functions as a reversible, ATP-competitive inhibitor by binding to the ATP-binding pocket of Akt kinases.[1] This direct inhibition prevents the phosphorylation of Akt's downstream substrates, thereby impeding the propagation of survival and growth signals.

Quantitative Inhibition Data

The potency of A-443654 against Akt isoforms and its selectivity over other related kinases are summarized below.

| Target | Parameter | Value | Reference |

| Akt1 | Ki | 160 pM | [1][3] |

| Akt2 | Ki | 160 pM | [3] |

| Akt3 | Ki | 160 pM | [3] |

| PKA | Ki | 6.3 nM | [3] |

| RSK2 | Ki | 11 nM | [3] |

| PKCγ | Ki | 24 nM | [3] |

| Cell Line | Parameter | Value | Reference |

| MiaPaCa-2 | EC50 (proliferation) | 100 nM | [4] |

| Chronic Lymphocytic Leukemia Cells | EC50 (apoptosis) | 0.63 µM | [4] |

The Paradoxical Hyperphosphorylation of Akt

A peculiar and widely reported phenomenon associated with A-443654 is the induction of phosphorylation at two key regulatory sites of Akt: Serine-473 (Ser-473) and Threonine-308 (Thr-308).[5][6] This hyperphosphorylation occurs concurrently with the inhibition of downstream signaling, suggesting a complex feedback mechanism.[7]

mTORC1-Independent Feedback Loop

Unlike the feedback mechanism induced by mTORC1 inhibitors such as rapamycin, the A-443654-induced Akt phosphorylation is not dependent on the mTORC1/S6K pathway.[5][8] This has been demonstrated in cells deficient in TSC2, a key upstream regulator of mTORC1, where A-443654 still provokes Akt phosphorylation.[5][7]

Requirement of PI3K and mTORC2 Activity

The paradoxical phosphorylation is, however, dependent on the activity of phosphatidylinositol 3-kinase (PI3K) and the mTORC2 complex.[7][8] Inhibition of PI3K with agents like LY294002 or wortmannin, or the knockdown of mTOR or Rictor (essential components of mTORC2), prevents the A-443654-induced phosphorylation of Akt at Ser-473.[7][8] This indicates that while A-443654 blocks Akt's catalytic output, an upstream signaling cascade leading to its phosphorylation remains active and is even enhanced.

Downstream Cellular Consequences

By inhibiting Akt, A-443654 impacts a multitude of downstream signaling pathways and cellular processes.

Inhibition of Pro-Survival and Proliferation Pathways

A-443654 effectively inhibits the phosphorylation of key Akt substrates, including:

-

GSK3α/β (Glycogen Synthase Kinase 3α/β): Leads to decreased cell proliferation.[2][6]

-

FOXO3 (Forkhead box protein O3): Promotes apoptosis.[4]

-

TSC2 (Tuberous Sclerosis Complex 2): Modulates mTORC1 activity.[4][6]

-

mTOR (mammalian Target of Rapamycin): Affects cell growth and proliferation.[4][6]

Interference with Mitotic Progression

A-443654 has been shown to induce G2/M cell cycle arrest.[9][10] This is achieved through the transcriptional downregulation of Aurora A kinase, a crucial regulator of mitosis.[9][10] Inhibition of the PI3K/Akt pathway by A-443654 suppresses the promoter activity of Aurora A, leading to defects in centrosome separation and the formation of monopolar or disorganized spindles.[9][10]

Regulation of α-synuclein Expression

In models of Parkinson's disease, A-443654 has been demonstrated to reduce the expression of α-synuclein.[6] This effect is observed at both the mRNA and protein levels and is associated with the normalization of endoplasmic reticulum (ER) stress and autophagy markers.[6]

Experimental Protocols

Western Blot Analysis of Akt Pathway Phosphorylation

-

Cell Culture and Treatment: Human cancer cell lines (e.g., MiaPaCa, H1299) are cultured in appropriate media. Cells are treated with varying concentrations of A-443654 (e.g., 0.3 µM to 1.0 µM) or vehicle control (DMSO) for specified durations (e.g., 1 to 48 hours).[4][7][9]

-

Lysate Preparation: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

Immunoblotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of Akt (Ser-473, Thr-308), GSK3β, S6K1, and other targets of interest. Following incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7]

In Vitro Kinase Assay

-

Reaction Mixture: Recombinant active Akt1 is incubated in a kinase buffer containing ATP, a substrate peptide (e.g., GSK3 peptide), and varying concentrations of A-443654.

-

Incubation: The reaction is allowed to proceed at 30°C for a specified time (e.g., 30 minutes).

-

Detection: The amount of phosphorylated substrate is quantified, typically using a phosphospecific antibody in an ELISA format or by measuring the incorporation of radiolabeled ATP.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Conclusion

A-443654 is a powerful research tool for dissecting the complexities of the Akt signaling pathway. Its potent, pan-isoform inhibitory activity provides a clear mechanism for blocking downstream pro-survival and proliferative signals. However, the paradoxical hyperphosphorylation of Akt that it induces highlights the intricate feedback loops that govern this central signaling node. A thorough understanding of this dual effect is critical for the interpretation of experimental results and for the potential therapeutic development of Akt inhibitors. The diverse cellular consequences of A-443654 treatment, from cell cycle arrest to the regulation of protein expression in neurodegenerative disease models, underscore the multifaceted role of Akt in cellular homeostasis and disease.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. Inhibitor Hijacking of Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The AKT modulator A-443654 reduces α-synuclein expression and normalizes ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Akt inhibitor A-443654 induces rapid Akt Ser-473 phosphorylation independent of mTORC1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Akt Inhibitor A-443654 Interferes with Mitotic Progression by Regulating Aurora A Kinase Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Akt inhibitor a-443654 interferes with mitotic progression by regulating aurora a kinase expression - PubMed [pubmed.ncbi.nlm.nih.gov]

A-443654: A Technical Guide to its Selectivity as a Pan-Akt Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selectivity profile of A-443654, a potent, ATP-competitive, and reversible pan-Akt inhibitor. A-443654 targets all three Akt isoforms (Akt1, Akt2, and Akt3) with high potency, making it a valuable tool for investigating the roles of Akt signaling in various cellular processes, including cancer.[1][2][3] This document details its inhibitory activity against a panel of protein kinases, provides representative experimental protocols for assessing its activity, and illustrates key concepts through signaling pathway and workflow diagrams.

Data Presentation: Kinase Selectivity Profile of A-443654

A-443654 is a highly potent inhibitor of Akt1, with a Ki of 160 pM.[4][5] It exhibits equal potency against Akt2 and Akt3 in cellular assays.[1] While demonstrating significant selectivity for Akt, A-443654 also inhibits other kinases, particularly within the AGC kinase family, at higher concentrations. The following table summarizes the inhibitory constants (Ki) of A-443654 against a panel of kinases, with the fold selectivity calculated relative to its activity against Akt1.

| Kinase Target | Kᵢ (nM) | Fold Selectivity vs. Akt1 |

| Akt1 | 0.16 | 1 |

| Akt2 | 0.16 | 1 |

| Akt3 | 0.16 | 1 |

| PKA | 6.3 | 39 |

| RSK2 | 11 | 69 |

| PKCγ | 24 | 150 |

| CDK2 | 24 | 150 |

| PKCδ | 33 | 206 |

| GSK3β | 41 | 256 |

| ERK2 | 340 | 2125 |

| cKIT | 1200 | 7500 |

| Chk1 | 2300 | 14375 |

| CK2 | 2400 | 15000 |

| SRC | 2600 | 16250 |

| KDR | 3100 | 19375 |

| MAPK-AP2 | 3300 | 20625 |

| Flt1 | 3600 | 22500 |

Note: Data is compiled from publicly available sources. The Ki for Akt2 and Akt3 are noted as being equipotent to Akt1 in cellular contexts.

Signaling Pathway and Mechanism of Action

A-443654 exerts its inhibitory effect by competing with ATP for binding to the active site of Akt kinases.[1][2][3] This prevents the phosphorylation of downstream substrates, thereby blocking the PI3K/Akt signaling cascade, which is crucial for cell survival, growth, and proliferation.

Experimental Protocols

The determination of the kinase selectivity of A-443654 involves a series of in vitro and cellular assays. Below are representative protocols for these key experiments.

In Vitro Kinase Inhibition Assay (Radiometric Format)

This biochemical assay directly measures the ability of A-443654 to inhibit the enzymatic activity of a panel of purified kinases.

Objective: To determine the IC₅₀ and subsequently the Kᵢ of A-443654 for various kinases.

Materials:

-

Purified recombinant kinases (Akt1 and other kinases of interest)

-

Specific peptide or protein substrate for each kinase

-

[γ-³³P]ATP (radiolabeled ATP)

-

Non-radiolabeled ATP

-

Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

A-443654 serial dilutions

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and the kinase reaction buffer.

-

Inhibitor Addition: Add serial dilutions of A-443654 or DMSO (vehicle control) to the wells.

-

Initiation of Reaction: Start the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP. The final ATP concentration should be at or near the Kₘ for each respective kinase to accurately determine the IC₅₀ value.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.

-

Termination and Separation: Stop the reaction and spot the mixture onto filter paper. Wash the filter paper to remove unincorporated [γ-³³P]ATP.

-

Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each A-443654 concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve. The Kᵢ can then be calculated using the Cheng-Prusoff equation if the ATP concentration and its Kₘ for the kinase are known.

Cellular Assay: Western Blot for Downstream Target Phosphorylation

This assay confirms the on-target activity of A-443654 in a cellular context by measuring the phosphorylation of a known Akt substrate, GSK3β.

Objective: To assess the ability of A-443654 to inhibit Akt signaling in cells.

Materials:

-

Cancer cell line with active Akt signaling (e.g., MiaPaCa-2)

-

A-443654

-

Cell lysis buffer

-

Protein assay reagents (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-phospho-GSK3β (Ser9/21), anti-total GSK3β, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat the cells with increasing concentrations of A-443654 for a specified time (e.g., 2 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them with cell lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with primary antibodies against phospho-GSK3β and total GSK3β. A loading control like β-actin should also be probed.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated GSK3β to total GSK3β at different A-443654 concentrations.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for characterizing the selectivity of a kinase inhibitor like A-443654.

References

- 1. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. Discovery of Akt Kinase Inhibitors through Structure-Based Virtual Screening and Their Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. revvity.com [revvity.com]

A-443654: An In-Depth Technical Guide to its ATP-Competitive Binding and Cellular Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-443654 (B1683964), also known as rizavasertib, is a potent and selective small-molecule inhibitor of the serine/threonine kinase Akt (Protein Kinase B).[1][2] As a pivotal node in cellular signaling, Akt regulates a multitude of processes including cell proliferation, survival, and metabolism, making it a prime target for therapeutic intervention, particularly in oncology.[3][4] This technical guide provides a comprehensive overview of the ATP-competitive binding mechanism of A-443654, its effects on cellular signaling pathways, and detailed methodologies for its study. Quantitative data are presented in structured tables for clarity, and key signaling and experimental workflows are visualized through diagrams.

Mechanism of Action: ATP-Competitive Inhibition

A-443654 is a derivative of indazole-pyridine compounds that functions as a pan-Akt inhibitor, targeting all three isoforms (Akt1, Akt2, and Akt3) with high potency.[1][5] Its primary mechanism of action is through competitive and reversible binding to the ATP-binding pocket of the Akt kinase domain.[1][6] This direct competition with endogenous ATP prevents the kinase from phosphorylating its downstream substrates, thereby inhibiting the propagation of survival and growth signals.

A paradoxical and well-documented effect of A-443654 is the induction of hyperphosphorylation at two key regulatory sites of Akt: Threonine 308 (Thr308) in the activation loop and Serine 473 (Ser473) in the hydrophobic motif.[3][4][7][8] This phenomenon is not a result of increased kinase activity but rather a consequence of the inhibitor binding to the ATP site, which appears to induce a conformational change that makes Akt a better substrate for its upstream kinases, PDK1 and mTORC2, while potentially hindering access by phosphatases.[3][9] This effect is independent of downstream signaling feedback loops.[3][8]

Quantitative Data: Potency and Cellular Activity

The potency of A-443654 has been characterized in various biochemical and cell-based assays. The following tables summarize key quantitative data.

Table 1: Biochemical Potency of A-443654

| Target | Parameter | Value | Reference |

| Akt1 | Ki | 160 pM | [3][10] |

| Akt2 | Ki | 160 pM | [4][11] |

| Akt3 | Ki | 160 pM | [4][11] |

Table 2: Cellular IC50 Values of A-443654 in T-ALL Cell Lines

| Cell Line | IC50 | Reference |

| MOLT-4 | 60 nM | [12] |

| CEM | 120 nM | [12] |

| Jurkat | 900 nM | [12] |

Impact on Cellular Signaling Pathways

A-443654's inhibition of Akt has profound effects on multiple downstream signaling pathways critical for cell function and survival.

The PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth and proliferation. A-443654 directly inhibits Akt, leading to the dephosphorylation and activation of downstream targets such as Glycogen Synthase Kinase 3β (GSK-3β) and the tuberous sclerosis complex (TSC1/2), which in turn inhibits mTORC1 signaling.[3][13]

Figure 1: Simplified PI3K/Akt signaling pathway and the inhibitory action of A-443654.

Cell Cycle Regulation

A-443654 has been shown to interfere with mitotic progression.[14][15] By inhibiting Akt, A-443654 can lead to a G2/M cell cycle arrest.[4][14][15] This is, in part, due to the transcriptional regulation of Aurora A kinase, a key regulator of mitosis.[14][15] Inhibition of the PI3K/Akt pathway by A-443654 has been demonstrated to suppress the promoter activity of Aurora A.[14]

Apoptosis

Inhibition of the pro-survival Akt pathway by A-443654 leads to the induction of apoptosis in various cancer cell lines.[12][16] This is often accompanied by the activation of caspases, including caspase-3, -8, and -9.[12] The dephosphorylation of downstream Akt substrates, such as GSK-3β, plays a role in the cytotoxic effects of A-443654.[13]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of A-443654.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of A-443654 to inhibit the enzymatic activity of purified Akt kinase.

Figure 2: General workflow for an in vitro kinase inhibition assay.

Methodology:

-

Assay Buffer Preparation: Prepare a suitable kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM DTT, 0.1 mM EGTA, 0.1 mM sodium orthovanadate).

-

Reagent Preparation:

-

Dilute purified recombinant Akt kinase to the desired concentration in assay buffer.

-

Prepare a solution of a suitable substrate (e.g., a synthetic peptide derived from GSK-3).

-

Perform serial dilutions of A-443654 in DMSO and then in assay buffer.

-

Prepare a solution of ATP, which may be radiolabeled (e.g., [γ-³²P]ATP) for detection.

-

-

Reaction Setup:

-

In a 96-well plate, add the assay buffer, the Akt kinase, the substrate, and the diluted A-443654 or vehicle control (DMSO).

-

Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

-

Reaction Initiation and Termination:

-

Initiate the kinase reaction by adding the ATP solution.

-

Incubate the plate at 30°C for a specified time (e.g., 20-60 minutes).

-

Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid or EDTA).

-

-

Detection and Analysis:

-

Spot a portion of the reaction mixture onto phosphocellulose paper or a capture membrane.

-

Wash the paper/membrane extensively to remove unincorporated ATP.

-

Quantify the amount of incorporated phosphate using a scintillation counter or a phosphorimager.

-

Calculate the percentage of inhibition for each A-443654 concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to treatment with A-443654.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of A-443654 or vehicle control (DMSO) and incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of HCl in isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the IC50 value.

Western Blotting for Phospho-Akt and Downstream Targets

Western blotting is used to detect changes in the phosphorylation status of Akt and its downstream substrates, such as GSK-3β, following treatment with A-443654.

Methodology:

-

Cell Treatment and Lysis:

-

Culture cells to a suitable confluency and treat with A-443654 or vehicle for the desired time.

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phospho-Akt (Ser473 and Thr308), total Akt, phospho-GSK-3β, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using an imaging system.

-

-

Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.

Conclusion

A-443654 is a highly potent, ATP-competitive inhibitor of all Akt isoforms. Its mechanism of action, while centered on the inhibition of downstream signaling, is uniquely characterized by the induction of paradoxical hyperphosphorylation of Akt itself. This technical guide provides a foundational understanding of A-443654's biochemical and cellular effects, supported by quantitative data and detailed experimental protocols. The provided diagrams offer a visual representation of the complex signaling pathways and experimental workflows involved in its study. This information serves as a valuable resource for researchers and professionals in the field of drug discovery and development, particularly those targeting the PI3K/Akt signaling pathway.

References

- 1. selleckchem.com [selleckchem.com]

- 2. rizavasertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Inhibitor Hijacking of Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Akt inhibitor A-443654 induces rapid Akt Ser-473 phosphorylation independent of mTORC1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitor hijacking of Akt activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Resistance of Akt kinases to dephosphorylation through ATP-dependent conformational plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. ashpublications.org [ashpublications.org]

- 13. Proapoptotic Activity and Chemosensitizing Effect of the Novel Akt Inhibitor (2S)-1-(1H-Indol-3-yl)-3-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxypropan2-amine (A443654) in T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Akt inhibitor a-443654 interferes with mitotic progression by regulating aurora a kinase expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Akt Inhibitor A-443654 Interferes with Mitotic Progression by Regulating Aurora A Kinase Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A-443654: An In-depth Technical Guide to its Effects on the PI3K/Akt/mTOR Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-443654 (B1683964) is a potent and selective, ATP-competitive, and reversible pan-inhibitor of the Akt serine/threonine kinase isoforms (Akt1, Akt2, and Akt3).[1][2] As a central node in the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling cascade, Akt is a critical regulator of diverse cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in a wide array of human cancers, making Akt a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of A-443654, its effects on the PI3K/Akt/mTOR pathway, and detailed methodologies for its preclinical evaluation.

Mechanism of Action

A-443654 exerts its inhibitory effects by binding to the ATP-binding pocket of Akt, thereby preventing the phosphorylation of its downstream substrates.[1] This inhibition has been demonstrated to be highly potent, with a reported in vitro inhibitory constant (Ki) of 160 pM against Akt1.[1] While A-443654 is a potent inhibitor of Akt activity, a paradoxical effect of inhibitor binding is the induction of Akt hyperphosphorylation at both Thr308 and Ser473.[4] This phenomenon is thought to be a result of a conformational change in the Akt protein upon inhibitor binding, which makes the phosphorylation sites more accessible to upstream kinases like PDK1 and mTORC2.[4][5] However, this hyperphosphorylation does not translate to downstream signaling, as the kinase activity of Akt remains inhibited.

Data Presentation

In Vitro Potency and Selectivity

A-443654 demonstrates high potency against all three Akt isoforms and exhibits selectivity over other related kinases.

| Target | Ki (nM) |

| Akt1 | 0.16 |

| Akt2 | 0.16 |

| Akt3 | 0.16 |

| PKA | 6.3 |

| RSK2 | 11 |

| PKCγ | 24 |

Data compiled from publicly available sources.[1]

Cellular Activity

The inhibitory effects of A-443654 have been demonstrated in various cancer cell lines, leading to reduced cell viability and induction of apoptosis.

| Cell Line | Assay | IC50 (µM) |

| MDA-MB-231 | Cell Viability | 0.33 ± 0.01 |

| MDA-MB-468 | Cell Viability | 0.020 ± 0.001 |

Data represents the mean ± standard error of the mean from three biological replicates.[6]

In Vivo Efficacy

Preclinical studies in xenograft models have demonstrated the anti-tumor activity of A-443654.

| Tumor Model | Dosing Regimen | Tumor Growth Inhibition |

| 3T3-Akt1 flank tumor | 7.5 mg/kg/day, s.c. | Statistically significant inhibition |

| MiaPaCa-2 pancreatic cancer | 7.5 mg/kg/day, s.c. | Statistically significant inhibition |

s.c. = subcutaneous[5]

Experimental Protocols

Western Blot Analysis of Akt Pathway Inhibition

This protocol describes the methodology to assess the inhibition of the Akt signaling pathway by A-443654 through the analysis of downstream substrate phosphorylation.

1. Cell Culture and Treatment:

-

Plate cancer cells (e.g., MDA-MB-231, MiaPaCa-2) in complete growth medium and allow them to adhere overnight.

-

Treat cells with varying concentrations of A-443654 (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for the desired time period (e.g., 2, 6, 24 hours).

2. Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-GSK3β (Ser9), total GSK3β, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay

This protocol outlines a method to determine the effect of A-443654 on cancer cell proliferation and viability.

1. Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

2. Compound Treatment:

-

Treat the cells with a serial dilution of A-443654 (e.g., 0.01 to 100 µM) or vehicle control (DMSO).

3. Incubation:

-

Incubate the plates for 72 hours at 37°C in a humidified incubator.

4. Viability Assessment (using MTT reagent):

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value by plotting the percentage of viability against the log concentration of A-443654 and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of A-443654 in a mouse xenograft model.

1. Cell Implantation:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 MiaPaCa-2 cells) in a mixture of media and Matrigel into the flank of immunodeficient mice (e.g., nude or SCID mice).

2. Tumor Growth and Randomization:

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

3. Drug Administration:

-

Administer A-443654 via a suitable route (e.g., subcutaneous injection) at a predetermined dose and schedule (e.g., 7.5 mg/kg/day).

-

Administer the vehicle control to the control group.

4. Monitoring and Endpoint:

-

Measure tumor volume and body weight 2-3 times per week.

-

The study endpoint may be a predetermined tumor volume, a specific duration of treatment, or signs of toxicity.

5. Pharmacodynamic Analysis (Optional):

-

At the end of the study, tumors can be excised for analysis of target engagement by Western blotting for downstream biomarkers such as phospho-GSK3β.

Mandatory Visualization

Caption: The PI3K/Akt/mTOR signaling pathway with A-443654 inhibition of Akt.

Caption: A typical experimental workflow for Western blot analysis.

Conclusion

A-443654 is a valuable research tool for elucidating the role of Akt signaling in normal physiology and disease. Its high potency and well-characterized mechanism of action make it a suitable compound for preclinical studies investigating the therapeutic potential of Akt inhibition. The experimental protocols provided in this guide offer a starting point for researchers to evaluate the effects of A-443654 in their specific models of interest. As with any small molecule inhibitor, careful consideration of its selectivity profile and potential off-target effects is warranted in the interpretation of experimental results. A-443654 is currently in the preclinical stage of development, and no clinical trial data is available at this time.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Akt Inhibitor A-443654 Interferes with Mitotic Progression by Regulating Aurora A Kinase Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Akt inhibitor a-443654 interferes with mitotic progression by regulating aurora a kinase expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

A-443654: An In-Depth Technical Guide to its Downstream Signaling Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-443654 (B1683964) is a potent, selective, and ATP-competitive pan-Akt inhibitor with significant implications for cancer therapy and other diseases driven by aberrant PI3K/Akt signaling. This technical guide provides a comprehensive overview of the downstream signaling targets of A-443654, detailing its mechanism of action and the subsequent cellular consequences. This document summarizes key quantitative data, provides detailed experimental protocols for studying the compound's effects, and visualizes the intricate signaling pathways using Graphviz diagrams.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is a common feature in a wide range of human cancers, making it a prime target for therapeutic intervention. A-443654, a derivative of indazole-pyridine compounds, has emerged as a powerful research tool and potential therapeutic agent due to its high potency and selectivity for all three Akt isoforms (Akt1, Akt2, and Akt3).[1][2] By inhibiting Akt kinase activity, A-443654 modulates the phosphorylation status and activity of a multitude of downstream effector proteins, leading to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[2][3][4] This guide will delve into the core downstream signaling targets of A-443654, providing the necessary technical details for researchers in the field.

Mechanism of Action

A-443654 acts as a reversible, ATP-competitive inhibitor of Akt kinases.[1][2] It binds to the ATP-binding pocket of Akt, preventing the transfer of phosphate (B84403) from ATP to its downstream substrates. This inhibition leads to a decrease in the phosphorylation of a host of proteins that are crucial for cell survival and proliferation. A paradoxical effect of A-443654 is the induction of Akt phosphorylation at Ser473 and Thr308, a phenomenon attributed to a rapid feedback mechanism independent of mTORC1.[5][6] Despite this, the downstream signaling is effectively inhibited.

Core Downstream Signaling Targets

The inhibition of Akt by A-443654 triggers a cascade of events by altering the phosphorylation state of its key downstream substrates.

GSK-3α/β (Glycogen Synthase Kinase 3α/β)

Glycogen Synthase Kinase 3 (GSK-3) is a constitutively active serine/threonine kinase that is inhibited upon phosphorylation by Akt. By inhibiting Akt, A-443654 prevents the phosphorylation of GSK-3β at Ser9, thereby maintaining GSK-3 in its active state.[4] Active GSK-3β can then phosphorylate its own substrates, which are involved in various cellular processes, including cell cycle progression and apoptosis.

FOXO (Forkhead Box O) Transcription Factors

FOXO proteins (e.g., FOXO1, FOXO3a) are a family of transcription factors that regulate the expression of genes involved in apoptosis, cell cycle arrest, and DNA repair. Akt-mediated phosphorylation of FOXO proteins leads to their sequestration in the cytoplasm, preventing their transcriptional activity. A-443654 treatment leads to a decrease in FOXO phosphorylation, allowing their translocation to the nucleus where they can activate the expression of pro-apoptotic and cell cycle inhibitory genes.[3]

TSC2 (Tuberous Sclerosis Complex 2)

TSC2 is a tumor suppressor protein that, in complex with TSC1, functions as a GTPase-activating protein (GAP) for the small GTPase Rheb. Akt phosphorylates and inactivates TSC2, leading to the activation of Rheb and subsequent stimulation of the mTORC1 complex. By inhibiting Akt, A-443654 maintains TSC2 in its active state, leading to the inhibition of mTORC1 signaling.[3]

mTORC1 (mechanistic Target of Rapamycin Complex 1) Signaling

The mTORC1 complex is a central regulator of cell growth and proliferation. Its activity is modulated by Akt through TSC2. Downstream effectors of mTORC1 include S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1). A-443654 treatment leads to the dephosphorylation and activation of 4E-BP1, which in turn inhibits protein synthesis, and the dephosphorylation and inactivation of S6K.[3]

PRAS40 (Proline-Rich Akt Substrate of 40 kDa)

PRAS40 is an inhibitory component of the mTORC1 complex. Akt-mediated phosphorylation of PRAS40 on Thr246 relieves its inhibitory effect on mTORC1. The inhibition of Akt by A-443654 prevents this phosphorylation, contributing to the suppression of mTORC1 activity.

Aurora A Kinase

A-443654 has been shown to interfere with mitotic progression by downregulating the expression of Aurora A kinase at the transcriptional level.[1][7] This leads to defects in centrosome separation and the formation of monopolar spindles, ultimately resulting in G2/M cell cycle arrest.[7]

Quantitative Data

The following table summarizes the key quantitative data associated with the activity of A-443654.

| Parameter | Value | Target/Cell Line | Reference |

| Ki | 160 pM | Akt1 | [8] |

| EC50 | 100 nM | MiaPaCa-2 cells (proliferation) | [3] |

| EC50 | 0.63 µM | Chronic lymphocytic leukemia cells (apoptosis) | [3] |

| IC50 | 60 nM | MOLT-4 cells | [2] |

| IC50 | 120 nM | CEM cells | [2] |

| IC50 | 900 nM | Jurkat cells | [2] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways affected by A-443654 and a general workflow for its investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the downstream effects of A-443654.

Western Blot Analysis of Protein Phosphorylation

This protocol is for assessing the phosphorylation status of Akt substrates like GSK-3β.

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of A-443654 or vehicle control (e.g., DMSO) for the desired time period (e.g., 2 hours).[7]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., anti-phospho-GSK-3β (Ser9) and anti-GSK-3β) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.

Luciferase Reporter Assay for Aurora A Promoter Activity

This protocol is designed to measure the effect of A-443654 on the transcriptional activity of the Aurora A kinase promoter.[7]

-

Plasmid Construction: Clone the promoter region of the Aurora A gene into a luciferase reporter vector (e.g., pGL3-Basic).

-

Cell Transfection: Co-transfect the Aurora A promoter-luciferase construct and a control plasmid (e.g., Renilla luciferase) into cells using a suitable transfection reagent.

-

Compound Treatment: After 24 hours of transfection, treat the cells with A-443654 or vehicle control for an additional 24 hours.[7]

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Non-Radioactive Akt Kinase Assay

This in vitro assay measures the direct inhibitory effect of A-443654 on Akt kinase activity.

-

Immunoprecipitation of Akt: Lyse cells and immunoprecipitate Akt using an anti-Akt antibody conjugated to agarose (B213101) beads.

-

Kinase Reaction:

-

Wash the immunoprecipitated Akt beads with kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).

-

Resuspend the beads in kinase buffer containing a known Akt substrate (e.g., GSK-3 fusion protein) and ATP.

-

Add different concentrations of A-443654 or vehicle control to the reaction mixture.

-

Incubate the reaction at 30°C for 30 minutes.

-

-

Detection of Substrate Phosphorylation: Stop the reaction by adding SDS sample buffer. Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.

Cell Viability and Apoptosis Assays

These assays determine the cytotoxic and pro-apoptotic effects of A-443654.

-

Cell Viability (Trypan Blue Exclusion): Treat cells with A-443654 for a specified period. Stain the cells with trypan blue and count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

-

Apoptosis (Annexin V/Propidium (B1200493) Iodide Staining): Treat cells with A-443654. Stain the cells with Annexin V-FITC and propidium iodide (PI). Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

Cell Cycle Analysis

This method is used to assess the effect of A-443654 on cell cycle progression.

-

Cell Treatment and Fixation: Treat cells with A-443654 for 24 hours.[2] Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Wash the fixed cells and stain them with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases of the cell cycle can be determined.[2]

Conclusion

A-443654 is a valuable pharmacological tool for dissecting the complexities of the Akt signaling pathway and holds promise as a therapeutic agent. Its ability to potently inhibit all Akt isoforms leads to a broad spectrum of downstream effects, culminating in the inhibition of cell proliferation and the induction of apoptosis in cancer cells. This technical guide provides a foundational understanding of the key downstream targets of A-443654, along with the necessary experimental framework to investigate its mechanism of action. The detailed protocols and pathway diagrams serve as a resource for researchers aiming to further explore the therapeutic potential of targeting the Akt signaling cascade.

References

- 1. Akt inhibitor a-443654 interferes with mitotic progression by regulating aurora a kinase expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. apexbt.com [apexbt.com]

- 4. scilit.com [scilit.com]

- 5. Akt inhibitor A-443654 induces rapid Akt Ser-473 phosphorylation independent of mTORC1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Akt Inhibitor A-443654 Interferes with Mitotic Progression by Regulating Aurora A Kinase Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

A-443654: A Technical Guide to its Mechanism and Induction of Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-443654 is a potent and selective small-molecule inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B). Akt is a critical node in the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which plays a central role in promoting cell survival, proliferation, and resistance to apoptosis. Dysregulation of this pathway is a common feature in many human cancers, making Akt an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of A-443654, focusing on its mechanism of action in inducing apoptosis. We will explore its effects on downstream signaling pathways, summarize key quantitative data from preclinical studies, and provide detailed experimental protocols for assessing its apoptotic activity.

Introduction: The Role of Akt in Cell Survival and Cancer

The PI3K/Akt pathway is a crucial intracellular signaling cascade that responds to a variety of extracellular signals, including growth factors and hormones. Upon activation, Akt phosphorylates a wide range of downstream substrates, leading to the modulation of numerous cellular processes. A key function of activated Akt is the promotion of cell survival by inhibiting apoptosis. It achieves this through several mechanisms, including the phosphorylation and inactivation of pro-apoptotic proteins such as Bad and caspase-9, and the activation of transcription factors like NF-κB, which upregulate anti-apoptotic genes.

In many cancers, the PI3K/Akt pathway is constitutively active due to mutations in key components like PI3K or the loss of the tumor suppressor PTEN. This persistent activation contributes to uncontrolled cell growth, proliferation, and resistance to conventional cancer therapies. Therefore, inhibiting Akt presents a promising strategy to induce apoptosis specifically in cancer cells that are dependent on this pathway for survival.

A-443654: A Pan-Akt Inhibitor

A-443654 is a potent, ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3). It exhibits high selectivity for Akt over other related kinases. By binding to the ATP-binding pocket of Akt, A-443654 prevents the phosphorylation of its downstream targets, thereby blocking the pro-survival signals and promoting apoptosis.

Quantitative Data on A-443654's Efficacy

The pro-apoptotic and anti-proliferative effects of A-443654 have been demonstrated in various cancer cell lines. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Inhibitory Activity of A-443654

| Parameter | Value | Cell Line/System | Reference |

| Ki (Akt1) | 160 pM | Enzyme Assay | [1](2) |

| IC50 (Akt1) | 2.5 nM | HEK293T cells | [3](3) |

| IC50 (Akt2) | 30 nM | HEK293T cells | [3](3) |

| IC50 (Akt3) | 51 nM | HEK293T cells | [3](3) |

Table 2: Anti-proliferative and Pro-apoptotic Activity of A-443654 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (Proliferation) | Apoptotic Effect | Reference |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 60 nM | Induction of apoptosis | [4](4) |

| CEM | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 120 nM | Induction of apoptosis | [4](4) |

| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 900 nM | Activation of caspases -2, -3, -8, and -9 | [4](4) |

| MIA PaCa-2 | Pancreatic Cancer | 0.1 µM | - | [3](3) |

Table 3: Effect of A-443654 on Cell Cycle Distribution

| Cell Line | Concentration | Duration | Effect | Reference |

| Jurkat | Not specified | Not specified | G2/M arrest (39% in treated vs. 11% in untreated) | [4](4) |

| H1299 | 0.6 µM | Not specified | G2/M accumulation | [5](5) |

Signaling Pathways and Molecular Mechanisms

A-443654 induces apoptosis by inhibiting the catalytic activity of Akt, which in turn affects a multitude of downstream signaling molecules.

Downregulation of Anti-Apoptotic Proteins

Activated Akt promotes the expression and function of anti-apoptotic proteins, most notably members of the Bcl-2 family. A-443654 treatment has been shown to decrease the levels of Bcl-2, an anti-apoptotic protein, thereby shifting the cellular balance towards apoptosis.[3]

Activation of Pro-Apoptotic Proteins and Caspases

Akt inhibits apoptosis by phosphorylating and inactivating pro-apoptotic proteins. By inhibiting Akt, A-443654 leads to the activation of these pro-apoptotic factors. A key downstream event is the activation of the caspase cascade. Studies have shown that A-443654 treatment leads to the cleavage and activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3 and -7).[4][6] Activated caspase-3 is a key executioner of apoptosis, responsible for the cleavage of numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP).

Cell Cycle Arrest

In addition to inducing apoptosis directly, A-443654 can also cause cell cycle arrest, primarily at the G2/M transition.[4][5] This prevents cancer cells from dividing and can sensitize them to other apoptotic stimuli. The G2/M arrest is thought to be mediated by the regulation of proteins involved in mitotic progression.

Signaling Pathway Diagram

Caption: A-443654 inhibits Akt, leading to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the pro-apoptotic effects of A-443654.

Cell Culture and Treatment

-

Cell Lines: Select appropriate cancer cell lines with known PI3K/Akt pathway activation status.

-

Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

A-443654 Preparation: Dissolve A-443654 in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. Further dilute the stock solution in culture medium to the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically <0.1%).

Annexin V/Propidium (B1200493) Iodide (PI) Staining for Apoptosis Detection

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC or PE) for detection by flow cytometry. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells with compromised membrane integrity.

-

Protocol:

-

Seed cells in 6-well plates and treat with various concentrations of A-443654 for the desired time. Include a vehicle-treated control.

-

Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3.

-

Principle: The assay utilizes a synthetic peptide substrate that is specifically cleaved by the active caspase, releasing a chromophore or fluorophore that can be quantified.

-

Protocol (Colorimetric Assay):

-

Treat cells with A-443654 as described above.

-

Lyse the cells to release intracellular contents.

-

Determine the protein concentration of the cell lysates.

-

In a 96-well plate, add an equal amount of protein from each sample.

-

Add the caspase-3 substrate solution to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the fold-change in caspase-3 activity relative to the untreated control.

-

Western Blot Analysis for PARP Cleavage

This method detects the cleavage of PARP, a hallmark of caspase-3 activation and apoptosis.

-

Principle: Full-length PARP (116 kDa) is cleaved by activated caspase-3 into an 89 kDa and a 24 kDa fragment. Western blotting with an antibody that recognizes both the full-length and the cleaved fragment allows for the visualization of this event.

-

Protocol:

-

Treat cells with A-443654 and prepare cell lysates.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for PARP.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

Cell Cycle Analysis by Flow Cytometry

This technique determines the distribution of cells in different phases of the cell cycle.

-

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.

-

Protocol:

-

Treat cells with A-443654.

-

Harvest and wash the cells with PBS.

-

Fix the cells in cold 70% ethanol (B145695) and store at -20°C.

-

Wash the fixed cells to remove the ethanol.

-

Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry.

-

Use cell cycle analysis software to determine the percentage of cells in each phase.

-

Experimental Workflow Diagram

Caption: Workflow for assessing A-443654's effects.

Conclusion

A-443654 is a potent inhibitor of the Akt signaling pathway that effectively induces apoptosis in a variety of cancer cell models. Its ability to block the pro-survival functions of Akt, leading to the activation of the caspase cascade and cell cycle arrest, underscores its potential as a therapeutic agent. The experimental protocols detailed in this guide provide a framework for researchers and drug development professionals to further investigate the anti-cancer properties of A-443654 and other Akt inhibitors. A thorough understanding of its mechanism of action and the methods to evaluate its efficacy is crucial for the continued development of targeted cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Akt Inhibitor A-443654 Interferes with Mitotic Progression by Regulating Aurora A Kinase Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proapoptotic Activity and Chemosensitizing Effect of the Novel Akt Inhibitor (2S)-1-(1H-Indol-3-yl)-3-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxypropan2-amine (A443654) in T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

The Potent Pan-Akt Inhibitor A-443654: A Technical Guide to its Anti-Proliferative Effects in Tumor Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-443654 is a potent, ATP-competitive, and reversible pan-Akt inhibitor that demonstrates significant anti-proliferative effects across a range of tumor cell lines. By targeting all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3), A-443654 effectively disrupts the PI3K/Akt signaling pathway, a critical mediator of cell survival, growth, and proliferation that is frequently dysregulated in cancer. This technical guide provides an in-depth overview of the mechanism of action of A-443654, quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visualizations of the pertinent signaling pathways and experimental workflows.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central node in cellular regulation, and its aberrant activation is a hallmark of many human cancers.[1][2] Akt, also known as Protein Kinase B (PKB), is a key downstream effector in this pathway, promoting cell survival by inhibiting apoptosis and driving cell cycle progression.[1] The development of small molecule inhibitors targeting Akt has been a major focus of cancer drug discovery.[3] A-443654 has emerged as a highly potent and selective inhibitor of all three Akt isoforms, making it a valuable tool for cancer research and a potential therapeutic agent.[4][5] This document serves as a comprehensive resource for researchers investigating the anti-tumor properties of A-443654.

Mechanism of Action

A-443654 functions as a pan-Akt inhibitor by binding to the ATP-binding pocket of Akt1, Akt2, and Akt3 with high affinity.[5] This competitive inhibition prevents the phosphorylation of downstream Akt substrates, such as glycogen (B147801) synthase kinase 3 beta (GSK3β) and the Forkhead box O (FOXO) family of transcription factors. The inhibition of these downstream effectors leads to the induction of apoptosis and cell cycle arrest, primarily at the G2/M phase.[6][7]

Below is a diagram illustrating the PI3K/Akt signaling pathway and the point of inhibition by A-443654.

Caption: PI3K/Akt signaling pathway and A-443654 inhibition.

Quantitative Data on Anti-Proliferative Activity

A-443654 exhibits potent anti-proliferative activity against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized in the tables below.

Table 1: In Vitro Kinase Inhibitory Activity of A-443654

| Target | Parameter | Value (nM) |

| Akt1 | Ki | 0.16 |

| Akt2 | Ki | 0.16 |

| Akt3 | Ki | 0.16 |

| Akt1 (in HEK-293T cells) | IC50 | 2.5[8] |

| Akt2 (in HEK-293T cells) | IC50 | 30[8] |

| Akt3 (in HEK-293T cells) | IC50 | 51[8] |

Table 2: Anti-Proliferative Activity of A-443654 in Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value (nM) |

| MIA PaCa-2 | Pancreatic Cancer | EC50 | 100[8] |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | IC50 | 60[6] |

| CEM | T-cell Acute Lymphoblastic Leukemia | IC50 | 120[6] |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | IC50 | 900[6] |

Table 3: Effect of A-443654 on Cell Cycle Distribution in Jurkat Cells

| Treatment | % of Cells in G2/M Phase |

| Untreated | 11%[6] |

| A-443654 | 39%[6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Proliferation Assay (e.g., CCK-8 or MTT Assay)

This protocol outlines the measurement of cell viability and proliferation in response to A-443654 treatment.

-

Cell Seeding: Plate tumor cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of A-443654 in culture medium. Remove the old medium from the wells and add 100 µL of the A-443654 dilutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) or 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubation: Incubate for 1-4 hours at 37°C.

-

Measurement: For CCK-8, measure the absorbance at 450 nm using a microplate reader. For MTT, add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals and measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Akt Pathway Inhibition

This protocol is for assessing the phosphorylation status of Akt and its downstream target GSK3β.

-

Cell Treatment and Lysis: Plate cells and treat with various concentrations of A-443654 for a specified time (e.g., 1-4 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein (20-40 µg) in Laemmli buffer and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-GSK3β (Ser9), and total GSK3β overnight at 4°C. A loading control like β-actin or GAPDH should also be used.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining.

-

Cell Treatment and Harvesting: Treat cells with A-443654 for 24-48 hours. Harvest the cells by trypsinization and centrifugation.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for evaluating the effect of A-443654 on tumor cells.

Caption: A-443654 experimental workflow.

Conclusion

A-443654 is a valuable pharmacological tool for investigating the role of the PI3K/Akt signaling pathway in cancer biology. Its potent and selective inhibition of all Akt isoforms leads to a significant reduction in tumor cell proliferation, induction of apoptosis, and cell cycle arrest. The data and protocols presented in this technical guide provide a solid foundation for researchers to design and execute experiments to further elucidate the anti-cancer effects of A-443654 and to explore its potential as a therapeutic agent.

References

- 1. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Inhibitors of AKT: Assessment of a Different Approach Targeting the Pleckstrin Homology Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. icr.ac.uk [icr.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. ashpublications.org [ashpublications.org]

- 7. Akt Inhibitor A-443654 Interferes with Mitotic Progression by Regulating Aurora A Kinase Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

A-443654 in Glioblastoma Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. A hallmark of GBM is the aberrant activation of pro-survival signaling pathways, with the PI3K/Akt/mTOR cascade being a central node in promoting tumor cell proliferation, survival, and resistance to therapy. Consequently, targeting key components of this pathway has emerged as a promising therapeutic strategy. A-443654 is a potent, ATP-competitive, and selective pan-Akt inhibitor that has demonstrated significant preclinical efficacy in glioblastoma models. This technical guide provides an in-depth overview of the research on A-443654 in the context of glioblastoma, focusing on its mechanism of action, preclinical data, and the experimental methodologies used in its evaluation.

Mechanism of Action

A-443654 is a small molecule inhibitor that targets all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3) with high potency.[1][2] By binding to the ATP-binding pocket of Akt, A-443654 prevents its phosphorylation and activation, thereby inhibiting downstream signaling. The activation of the Akt pathway in glioblastoma is frequently driven by genetic alterations such as mutations in the PIK3CA gene, loss or mutation of the tumor suppressor PTEN, or amplification of receptor tyrosine kinases like EGFR.[3][4][5] A-443654 has shown particular efficacy in cells with a mutant PIK3CA gene, highlighting its potential for targeted therapy in genetically defined patient populations.[3] Inhibition of Akt by A-443654 leads to the induction of apoptosis, or programmed cell death, in glioblastoma cells.[3][5]

Signaling Pathway

The following diagram illustrates the PI3K/Akt signaling pathway and the point of intervention for A-443654.

Caption: PI3K/Akt signaling pathway and A-443654 inhibition.

Preclinical Data

In Vitro Efficacy

A-443654 has demonstrated potent growth-inhibitory effects across a panel of human glioblastoma cell lines.

Table 1: In Vitro Activity of A-443654 in Glioblastoma Cell Lines

| Cell Line | IC50 (nM) | Notes |

| Mean of 16 GBM cell lines | ~150 | Range: 64–550 nM.[3][5] |

| H502 | 550 | Cell line with the lowest phosphorylated Akt.[5] |

| 9L (Rat Gliosarcoma) | 100 |

Efficacy Against Glioblastoma Stem-Like Cells (GSLCS)

A-443654 has also shown efficacy against glioblastoma stem-like cells, which are thought to contribute to tumor recurrence and therapeutic resistance.

Table 2: In Vitro Activity of A-443654 in Glioblastoma Stem-Like Cells

| GSLC Line | IC50 at 48h | Culture Conditions |

| Four GSLC lines (unspecified) | Not specified, but similar efficacy to GBM cell lines | Serum-free medium with EGF and FGF2.[3] |

In Vivo Efficacy

The therapeutic potential of A-443654 has been evaluated in a rat intracranial model of glioblastoma.

Table 3: In Vivo Efficacy of A-443654 in a Rat Intracranial Glioma Model

| Treatment Group | Median Survival (days) | % Increase in Survival vs. Control | p-value |

| Control (No Polymer) | 14 | - | - |

| Blank Polymer (Day 0) | 14 | 0% | - |

| Blank Polymer (Day 4) | 14 | 0% | - |

| 30% A-443654 Polymer (Day 0) | 25 | 79% | p=0.0006 |

| 30% A-443654 Polymer (Day 4) | 20 | 43% | p<0.0001 |

Experimental Protocols

Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of A-443654 in glioblastoma cell lines.

Methodology:

-

Cell Culture: Glioblastoma cell lines were cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum) at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Cells were seeded in 96-well plates at a density of 2,500 to 5,000 cells per well and allowed to adhere overnight.

-

Treatment: Cells were treated with increasing concentrations of A-443654 or vehicle control (DMSO) for 48 hours.

-

Viability Assessment: Cell viability was assessed using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8) or MTT assay. The absorbance was measured using a microplate reader.

-

Data Analysis: The IC50 values were calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Apoptosis Assays

Objective: To determine if A-443654 induces apoptosis in glioblastoma cells.

1. Caspase Activity Assay:

-

Principle: Measures the activity of caspases, which are key executioner enzymes in apoptosis.

-

Protocol Outline:

-

Treat U-87 MG cells with varying concentrations of A-443654 for 24 hours.

-

Lyse the cells and incubate the lysate with a caspase substrate (e.g., a fluorogenic or colorimetric substrate for caspase-3/7).

-

Measure the resulting signal (fluorescence or absorbance) to quantify caspase activity.

-

2. Annexin V/7-AAD Flow Cytometry:

-

Principle: Distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Protocol Outline:

-

Treat U-87 MG cells with A-443654 for 24 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Stain the cells with FITC-conjugated Annexin V and 7-amino-actinomycin D (7-AAD).

-

Analyze the stained cells using a flow cytometer.

-

In Vivo Rat Intracranial Glioma Model

Objective: To evaluate the in vivo efficacy of A-443654 in a preclinical model of glioblastoma.

Methodology:

-

Animal Model: Adult male Fischer 344 rats were used.

-

Tumor Cell Line: 9L gliosarcoma cells were used for intracranial implantation.

-

Intracranial Tumor Implantation:

-

Anesthetize the rats and secure them in a stereotactic frame.

-

Create a burr hole in the skull over the desired brain region (e.g., the right frontal lobe).

-

Inject 9L gliosarcoma cells (e.g., 1 x 10^4 cells in 5 µL of media) into the brain parenchyma at a specific depth.

-

-

Drug Delivery: A-443654 was formulated into biodegradable polymers for local, sustained delivery.

-

Treatment:

-

Simultaneous Treatment: A-443654-containing polymers were implanted at the time of tumor cell injection.

-

Delayed Treatment: Polymers were implanted 4 days after tumor cell injection.

-

-

Monitoring and Endpoint: Animals were monitored daily for signs of neurological deficits. The primary endpoint was survival.

Experimental Workflow

The following diagram outlines the typical workflow for preclinical evaluation of A-443654 in glioblastoma research.

Caption: A typical preclinical research workflow for A-443654.

Clinical Development